![molecular formula C23H18FN3O4S2 B2694128 Ethyl 4-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate CAS No. 1261009-06-6](/img/structure/B2694128.png)

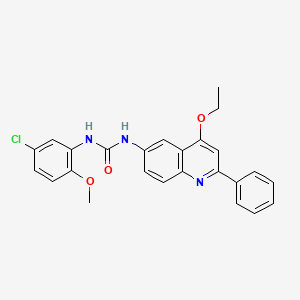

Ethyl 4-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

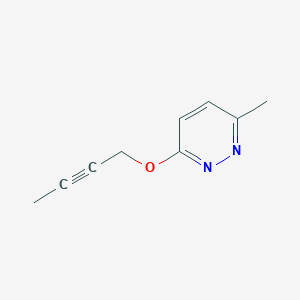

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thieno[3,2-d]pyrimidin-2-yl group suggests that the compound could have interesting electronic properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the fluorophenyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Applications De Recherche Scientifique

Synthesis and Characterization

Ethyl 4-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is involved in the synthesis of complex molecules with potential antimicrobial activities. For instance, it is related to the synthesis of new quinazolines, which were tested for antibacterial and antifungal activities, showcasing the compound's relevance in developing antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Molecular Modifications and Derivatives

The compound is a part of studies focused on the modification of molecular structures to enhance certain properties or create new functionalities. It is involved in the stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones, leading to the synthesis of α-fluoro esters, demonstrating its utility in creating synthetically useful derivatives (Wnuk, Rios, Khan, & Hsu, 1996).

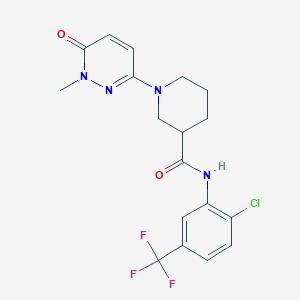

Drug Synthesis and Potency Enhancement

This compound is also central to the synthesis of dual inhibitors targeting thymidylate synthase and dihydrofolate reductase, significant for their roles in cancer treatment and the development of antimicrobial agents. The synthesis process involves the creation of classical and nonclassical analogues, highlighting the compound's role in enhancing drug potency and specificity (Gangjee, Qiu, Li, & Kisliuk, 2008).

Advanced Material Synthesis

Beyond its applications in drug synthesis, the compound contributes to the field of materials science, particularly in the synthesis of novel polyimides. These materials have diverse applications, ranging from electronics to advanced coatings, due to their exceptional thermal stability and mechanical properties (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Biochemical Research and Analysis

In biochemical research, derivatives of this compound are used in molecular docking studies, which are crucial for understanding drug-receptor interactions at the molecular level. Such studies aid in the design of more efficient drugs by revealing how molecular modifications affect binding affinity and specificity, as illustrated in the docking studies involving ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate (El-Azab et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 4-[[2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN3O4S2/c1-2-31-22(30)14-7-9-15(10-8-14)25-19(28)13-33-23-26-17-11-12-32-20(17)21(29)27(23)18-6-4-3-5-16(18)24/h3-12H,2,13H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUSBXMUXWTOML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-ethoxypyridin-3-yl)methanone](/img/structure/B2694050.png)

![5-(ethylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2694055.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-4-methylbenzamide](/img/structure/B2694057.png)

![8-[(4-Tert-butylphenyl)sulfonyl]-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2694061.png)

![Methyl 2-({4-[(dipropylamino)sulfonyl]benzoyl}amino)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2694064.png)

![2-(Thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine](/img/structure/B2694066.png)